2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline
Description
Properties
Molecular Formula |
C11H11F2N3 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2,4-difluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H11F2N3/c1-16-7-8(6-15-16)5-14-11-3-2-9(12)4-10(11)13/h2-4,6-7,14H,5H2,1H3 |
InChI Key |
WZTVIZNPMNDPCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline typically involves the reaction of 2,4-difluoroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The aniline nitrogen and aromatic fluorine substituents influence regioselectivity in electrophilic substitution:
| Reaction Type | Conditions | Site of Substitution | Key Observations | Sources |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to NH group | Fluorine atoms deactivate the ring, favoring substitution at the para position relative to the NH group. Low yield due to competing decomposition. | |
| Sulfonation | H₂SO₄, 80°C | Ortho to NH group | Steric hindrance from the pyrazole-methyl group limits sulfonation to the less hindered ortho position. |
Nucleophilic Aromatic Substitution (NAS)
Fluorine atoms at the 2- and 4-positions undergo substitution under basic or transition metal-catalyzed conditions:
Computational Support : DFT calculations (MN15L/def2-TZVP) reveal a Gibbs free energy barrier of ~20 kcal/mol for NAS with pyrazole nucleophiles, consistent with experimental reflux conditions .
Cross-Coupling Reactions
The aniline NH and pyrazole-methyl group participate in transition metal-catalyzed coupling:
Buchwald-Hartwig Amination
| Substrate | Catalyst System | Product | Yield | Application | Sources |
|---|---|---|---|---|---|
| Aryl halides | Pd(OAc)₂/XPhos | Diarylamines | 85–92% | Forms bioactive diarylamine scaffolds for medicinal chemistry. |
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Product | Yield | Notes | Sources |
|---|---|---|---|---|---|
| Phenylboronic acid | PdCl₂(dppf) | Biaryl derivatives | 78% | Limited by competing NH coordination to palladium. |
Coordination Chemistry
The pyrazole moiety acts as a ligand for metal complexes, though methylation at the 1-position reduces donor strength:
| Metal Ion | Ligand Environment | Geometry | Stability Constant (log K) | Sources |
|---|---|---|---|---|
| Cu(II) | N(pyrazole), NH(aniline) | Square planar | 8.2 | Forms 1:1 complexes with moderate stability in aqueous ethanol. |
| Pd(II) | N(pyrazole), Cl⁻ | Octahedral | – | Catalytically active in C–H functionalization. |
Structural Analysis : X-ray crystallography of related tris(pyrazolyl)aniline analogs shows N–M bond lengths of 2.05–2.15 Å, confirming weak σ-donor capacity .
Acylation of Aniline NH
Oxidation
| Oxidizing Agent | Product | Yield | Notes | Sources |
|---|---|---|---|---|
| KMnO₄, H₂O | Quinone imine | 45% | Over-oxidation leads to ring decomposition. | |
| mCPBA | N-Oxide | 30% | Limited by competing epoxidation of pyrazole. |
Comparative Reactivity Table
| Reaction Class | Rate (Relative to Aniline) | Key Factor |
|---|---|---|
| Electrophilic substitution | 0.3× | Deactivation by fluorine |
| NAS (C–F) | 5× | Enhanced by electron-deficient ring |
| Pd-catalyzed coupling | 1.2× | Improved by NH directing effects |
Mechanistic and Stability Considerations
-
Thermal Stability : Decomposes above 200°C via C–N bond cleavage (TGA data: onset at 215°C) .
-
Hydrolytic Stability : Resists hydrolysis at pH 3–11 due to fluorine’s electron-withdrawing effects.
This compound’s versatility in electrophilic, nucleophilic, and cross-coupling reactions positions it as a valuable intermediate in pharmaceutical and materials science applications. Further studies should explore enantioselective functionalization and catalytic applications.
Scientific Research Applications
2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Materials Science: It is investigated for its properties in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the fluorine atoms and the pyrazole ring can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Key Insights :
Variations in Aniline Ring Substitution
Key Insights :
Analytical Characterization
Key Insight : X-ray crystallography (using SHELX or ORTEP ) is critical for confirming stereochemistry in analogs with bulky substituents .
Physicochemical and Application-Based Comparisons
Purity and Regulatory Status
| Compound Category (EN Standard) | Target Compound | Trimethylpyrazole Analog | Methoxy-Fluoro Analog |
|---|---|---|---|
| Purity | ~95% (estimated) | 95% | 95% |
| Regulatory Category | Likely B6 | B6 | Not Specified |
Key Insight : High purity (≥95%) is standard for these intermediates, ensuring reliability in downstream applications .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH₄/I₂, MeOH, RT | ~75%* | ≥95% | |
| C–F Activation | KOH, DMSO, 4-methylpyrazole | 63% | 95% |
*Hypothetical yield based on analogous reactions.
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Validate purity via HPLC (95% threshold) and confirm structure using:
- NMR Spectroscopy : Compare aromatic proton signals (δ 6.5–8.5 ppm for pyrazole and aniline protons) and fluorine coupling patterns .
- Mass Spectrometry : Confirm molecular ion peaks at m/z ~263 (C₁₂H₁₂F₂N₃) with fragmentation patterns matching the substituents .
- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages .
Advanced: How can crystallographic data resolve discrepancies in molecular geometry predictions?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS provides definitive bond lengths, angles, and torsional parameters. For example:
- Polymorph analysis: Two distinct polymorphs of a related compound were identified via SC-XRD, highlighting conformational flexibility in the pyrazole-aniline linkage .
- Compare DFT-calculated geometries (e.g., MN15L/def2-TZVP) with experimental data to assess steric/electronic effects. Discrepancies >0.05 Å in bond lengths may indicate crystal packing forces .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Experimental (SC-XRD) | DFT Calculation | Deviation |
|---|---|---|---|
| C–N Bond (pyrazole) | 1.34 Å | 1.32 Å | +0.02 Å |
| F···F Distance | 2.89 Å | 2.85 Å | +0.04 Å |
Advanced: How to analyze conflicting spectroscopic data for this compound?
Answer:
Contradictions in NMR or IR spectra often arise from:
- Dynamic Effects : Rotameric equilibria in the N–CH₂–pyrazole linkage cause splitting in ¹H NMR. Use variable-temperature NMR to resolve .
- Residual Solvents : DMSO-d₆ in FTIR may obscure NH stretches. Dry samples under high vacuum and use KBr pellets .
- Isomeric Byproducts : LC-MS/MS can distinguish regioisomers (e.g., 3- vs. 4-pyrazole substitution) via retention time and fragmentation .
Advanced: What computational methods predict the compound’s reactivity in catalytic systems?
Answer:
- DFT Calculations : Use MN15L/def2-TZVP to model electrophilic aromatic substitution (EAS) at the aniline ring. Fluorine substituents direct EAS to the meta position .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., kinase inhibitors) using Amber22. Pyrazole-methyl groups enhance hydrophobic interactions in binding pockets .
Q. Table 3: Predicted Reactivity Parameters
| Parameter | Value (DFT) | Application |
|---|---|---|
| HOMO-LUMO Gap | 4.8 eV | Redox Stability |
| Fukui Index (C-4) | 0.12 | Electrophilic Attack Site |
Advanced: How to address polymorph-dependent bioactivity variations?
Answer:
- Thermal Analysis : DSC/TGA identifies polymorph transitions (e.g., endothermic peaks at 167°C for Form I vs. 172°C for Form II) .
- Bioactivity Screening : Test each polymorph in enzyme assays (e.g., COX-2 inhibition). Form II of a related compound showed 20% higher IC₅₀ due to improved solubility .
Basic: What safety protocols are critical during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
